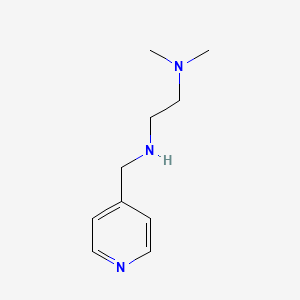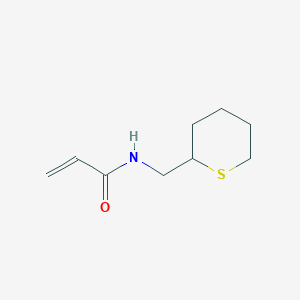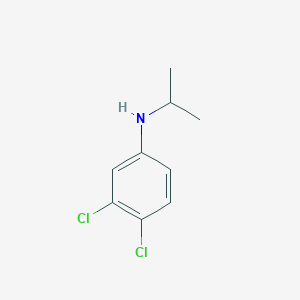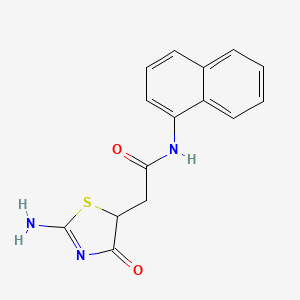
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H4BrCl2NO2S . It has a molecular weight of 304.98 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4BrCl2NO2S/c1-3-4(13(9,11)12)2-10-6(8)5(3)7/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Synthesis of Novel Compounds
5-Bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride has been utilized in the synthesis of various novel compounds. For instance, Ranganatha et al. (2018) synthesized a series of new 5‑bromo‑2-chloropyrimidin-4-amine derivatives using this compound, which were evaluated for their antibacterial and antifungal activities. This illustrates the compound's utility in creating derivatives with potential biological activities (Ranganatha, V. L., Prashanth, T., Patil, H., Bhadregowda, D. G., & Mallikarjunaswamy, C., 2018).
Role in Chemical Synthesis Processes
In another study, Wu et al. (2022) described the syntheses of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which is a halogen-rich intermediate. This work demonstrates how derivatives of this compound can be valuable building blocks in medicinal chemistry research, particularly for creating pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu, Y.-J., Porter, G. J., Frennesson, D. B., & Saulnier, M., 2022).
Applications in Crystal Structure Analysis
Wang et al. (2008) conducted a study on a Schiff base compound that included a derivative of this compound. Their research focused on the synthesis and crystal structure analysis of this compound, highlighting its utility in structural chemistry and potentially in the development of new materials with specific properties (Wang, Nong, Sht, & Qi, 2008).
Use in Creating Antimicrobial Agents
Mallikarjunaswamy et al. (2017) synthesized novel pyrimidine derivatives using a compound related to this compound. Their research evaluated these derivatives for antimicrobial activity, demonstrating the compound's role in developing new antimicrobial agents (Mallikarjunaswamy, C., Mallesha, L., Bhadregowda, D. G., & Pinto, O., 2017).
Propriétés
IUPAC Name |
5-bromo-6-chloro-4-methylpyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2NO2S/c1-3-4(13(9,11)12)2-10-6(8)5(3)7/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJANTVJHIOAKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1S(=O)(=O)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2363730.png)
![Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride](/img/structure/B2363731.png)



![4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2363736.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2363741.png)



![(5S,6S)-7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2363746.png)

![3-[(4-benzoylpiperidin-1-yl)carbonyl]-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2363752.png)
